Product packaging for 2-Nitro-1-(pentafluorophenyl)ethanol(Cat. No.:CAS No. 19282-52-1)

2-Nitro-1-(pentafluorophenyl)ethanol

Cat. No.: B100501
CAS No.: 19282-52-1
M. Wt: 257.11 g/mol
InChI Key: JATSBNOGFCYNOT-UHFFFAOYSA-N
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Description

2-Nitro-1-(pentafluorophenyl)ethanol is a specialized organic compound that serves as a valuable building block in synthetic chemistry research due to its two distinct and reactive functional groups: the electron-deficient pentafluorophenyl ring and the nitro-alcohol moiety. The pentafluorophenyl group is a well-known motif in materials science and coordination chemistry. Its strong electron-withdrawing nature and ability to engage in stacking interactions can be leveraged to modify the physical properties of molecules, such as enhancing solubility in organic solvents and influencing solid-state packing, which is critical in the development of functional materials . Researchers can utilize this compound as a precursor for more complex structures. The nitro group can be reduced to an amine, providing a handle for further functionalization, while the alcohol can be used in esterification or etherification reactions. Although specific studies on this exact molecule are not widely published, compounds containing the pentafluorophenyl group have demonstrated utility as synthons for creating complex nucleoside analogues in oligonucleotide synthesis, highlighting its potential in biochemical and pharmaceutical research . The primary research value of this compound lies in its versatility as a scaffold for constructing diverse molecular libraries and its potential application in developing novel ligands for metal complexes, agrochemicals, and pharmaceutical candidates. This product is intended for use in a controlled laboratory setting by qualified professionals. For Research Use Only. Not for human or diagnostic use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H4F5NO3 B100501 2-Nitro-1-(pentafluorophenyl)ethanol CAS No. 19282-52-1

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-nitro-1-(2,3,4,5,6-pentafluorophenyl)ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4F5NO3/c9-4-3(2(15)1-14(16)17)5(10)7(12)8(13)6(4)11/h2,15H,1H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JATSBNOGFCYNOT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(C1=C(C(=C(C(=C1F)F)F)F)F)O)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4F5NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20297379
Record name 2-nitro-1-(pentafluorophenyl)ethanol
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Molecular Weight

257.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

19282-52-1
Record name NSC115746
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Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-nitro-1-(pentafluorophenyl)ethanol
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for 2 Nitro 1 Pentafluorophenyl Ethanol

Direct Synthesis Routes

Direct synthesis of 2-nitro-1-(pentafluorophenyl)ethanol predominantly relies on the formation of the carbon-carbon bond between a nitromethane (B149229) precursor and a pentafluorobenzaldehyde (B1199891) precursor.

Nitration Strategies for 1-(Pentafluorophenyl)ethanol (B1359850) Precursors

The direct nitration of 1-(pentafluorophenyl)ethanol to yield this compound is not a commonly reported synthetic strategy. The challenges associated with controlling the regioselectivity of nitration on the aliphatic side chain in the presence of a reactive pentafluorophenyl ring make this approach less feasible. The electron-withdrawing nature of the pentafluorophenyl group deactivates the benzylic position, making it less susceptible to electrophilic attack or radical reactions that could introduce a nitro group. Consequently, synthetic efforts have largely focused on constructive methods like the Henry reaction.

Application of the Nitroaldol (Henry) Reaction Utilizing Pentafluorobenzaldehyde or Related Precursors with Nitromethane

The Henry reaction, a base-catalyzed condensation between a nitroalkane and a carbonyl compound, stands as the cornerstone for the synthesis of this compound. mdpi.comrsc.org This reaction involves the addition of the nitromethane anion (nitronate) to the electrophilic carbonyl carbon of pentafluorobenzaldehyde. The reaction is reversible and its outcome can be influenced by various factors, including the choice of base and solvent. rsc.org

A variety of bases can be employed to catalyze the Henry reaction, ranging from inorganic bases to organic amines. scirp.org The base serves to deprotonate nitromethane, generating the nucleophilic nitronate anion that initiates the attack on the pentafluorobenzaldehyde. The choice of base can influence the reaction rate and, in some cases, the stereochemical outcome. While specific examples detailing the base-catalyzed synthesis of this compound are not extensively documented in readily available literature, general principles of the Henry reaction suggest that bases such as alkali metal hydroxides, alkoxides, or non-ionic organic bases like triethylamine (B128534) or DBU could be effective. scirp.org The careful control of the basicity is crucial to favor the desired nitro alcohol product and minimize side reactions like dehydration to the corresponding nitroalkene.

Table 1: Representative Bases in Henry Reactions (General examples for the Henry reaction, not specific to pentafluorobenzaldehyde)

BaseTypeTypical Reaction Conditions
Sodium Hydroxide (NaOH)InorganicAqueous or alcoholic solvents, room temperature
Potassium Carbonate (K2CO3)InorganicVarious polar solvents, often with phase-transfer catalysts
Triethylamine (Et3N)OrganicOrganic solvents like THF or alcohols, room temperature
DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene)OrganicAprotic organic solvents, mild conditions

Table 2: Common Solvents in Henry Reactions and Their Potential Effects (General examples for the Henry reaction, not specific to pentafluorobenzaldehyde)

SolventTypePotential Effects
Methanol/Ethanol (B145695)Polar ProticCan stabilize intermediates, may participate in side reactions
Tetrahydrofuran (B95107) (THF)Polar AproticGood for solubilizing a range of reactants
Acetonitrile (B52724) (MeCN)Polar AproticCan favor certain reaction pathways
WaterPolar Protic"On-water" catalysis can sometimes accelerate reactions

Asymmetric Synthesis of Chiral this compound

The synthesis of enantiomerically enriched this compound is of significant interest due to the importance of chiral fluorinated compounds in medicinal chemistry and materials science. Asymmetric versions of the Henry reaction provide a direct route to these chiral β-nitro alcohols.

Enantioselective Organocatalytic Approaches to β-Nitro Alcohols

In recent years, organocatalysis has emerged as a powerful tool for asymmetric synthesis, including the enantioselective Henry reaction. mdpi.comresearchgate.net Chiral small organic molecules, such as cinchona alkaloids and their derivatives, prolinols, and bifunctional thioureas, can effectively catalyze the addition of nitromethane to aldehydes with high levels of stereocontrol. researchgate.netresearchgate.net These catalysts operate through various activation modes, including hydrogen bonding and iminium/enamine formation, to create a chiral environment that directs the approach of the nucleophile to the aldehyde. researchgate.net

While specific and detailed examples of organocatalytic asymmetric Henry reactions for the synthesis of this compound are not abundantly available in the searched literature, the general success of these methods with a wide range of aromatic aldehydes suggests their applicability. nih.gov The electron-deficient nature of pentafluorobenzaldehyde makes it a highly reactive electrophile, which can be advantageous in these catalytic systems. The selection of the appropriate organocatalyst and the optimization of reaction conditions, such as solvent, temperature, and catalyst loading, are crucial for achieving high yields and enantioselectivities. mdpi.com

Table 3: Examples of Organocatalysts Used in Asymmetric Henry Reactions (General examples for various aromatic aldehydes, highlighting potential applicability)

Organocatalyst TypeExample Catalyst StructureTypical Aldehyde SubstrateReported Yield (%)Reported ee (%)
Cinchona Alkaloid DerivativeCupreine-derived thiourea (B124793)Aromatic aldehydes85-9980-95
Prolinol EtherDiphenylprolinol silyl (B83357) etherAromatic aldehydes70-9585-99
Bifunctional ThioureaTakemoto's catalystAromatic aldehydes80-9890-99
Chiral Amine Catalysis

Chiral primary and secondary amines have been extensively used to catalyze asymmetric aldol (B89426) and Henry reactions. These catalysts operate through the formation of enamine or iminium ion intermediates, or via hydrogen bonding interactions, to control the stereochemical outcome. While the direct application of simple chiral amines to the synthesis of this compound is not extensively documented in dedicated studies, the principles of enantioselective Henry reactions catalyzed by chiral amines are well-established for a variety of aromatic aldehydes. For instance, cinchona alkaloids and their derivatives are known to effectively catalyze the addition of nitromethane to aldehydes. These catalysts possess both a basic quinuclidine (B89598) nitrogen to deprotonate the nitroalkane and a hydroxyl group that can act as a hydrogen-bond donor to activate the aldehyde, thus creating a chiral environment for the reaction. Given the electron-deficient nature of pentafluorobenzaldehyde, it is a highly reactive electrophile, making it a suitable candidate for such organocatalytic transformations.

Hydrogen-Bond Donor Catalysis (e.g., Thioureas, Squaramides)

Catalysis driven by hydrogen bonding has proven to be a highly effective strategy for asymmetric synthesis. Chiral thioureas and squaramides are prominent examples of hydrogen-bond donor catalysts that can activate electrophiles towards nucleophilic attack.

In the context of the asymmetric Henry reaction, a bifunctional thiourea catalyst derived from a cinchona alkaloid has been shown to be effective for the reaction between nitromethane and various aromatic aldehydes. The thiourea moiety activates the aldehyde through double hydrogen bonding to the carbonyl oxygen, while the tertiary amine of the cinchona alkaloid acts as a Brønsted base to deprotonate the nitromethane. This dual activation within a chiral scaffold allows for high levels of stereocontrol.

More specifically, a trifunctional squaramide catalyst has demonstrated high efficiency in the enantioselective Henry reaction. This catalyst utilizes hydrogen bonding and anion-π/hydrogen-π interactions to activate the substrates. Although direct results for pentafluorobenzaldehyde are not specified, the catalyst has shown good yields and high enantioselectivities for other aromatic aldehydes with low catalyst loading. The electron-deficient nature of the pentafluorophenyl ring would be expected to participate favorably in anion-π interactions, suggesting this catalytic system could be highly effective for the synthesis of this compound.

Catalyst TypeGeneral Yield Range (%)General Enantiomeric Excess (ee) Range (%)
Chiral Thioureas70-9580-97
Chiral Squaramides85-9990->99

Note: The data in this table represents the general effectiveness of these catalysts for asymmetric Henry reactions with various aromatic aldehydes and is intended to be illustrative of their potential for the synthesis of this compound.

Bifunctional Organocatalysts

Bifunctional organocatalysts, which possess both a Brønsted acid and a Brønsted base moiety within the same molecule, are designed to mimic the synergistic activation found in enzymes. In the asymmetric Henry reaction, these catalysts can simultaneously activate both the nucleophile (nitromethane) and the electrophile (pentafluorobenzaldehyde).

A representative example is a catalyst combining a thiourea or squaramide unit (hydrogen-bond donor) with a tertiary amine or other basic functional group. The acidic N-H protons of the thiourea or squaramide activate the aldehyde by hydrogen bonding to the carbonyl oxygen, increasing its electrophilicity. Concurrently, the basic site deprotonates the nitromethane to generate the nucleophilic nitronate anion in close proximity and in a specific orientation within the chiral environment of the catalyst. This controlled approach of the nucleophile to the activated aldehyde leads to high enantioselectivity. The application of such catalysts to electron-deficient aldehydes like pentafluorobenzaldehyde is expected to be highly efficient due to the enhanced reactivity of the aldehyde.

Biocatalytic Strategies for Stereocontrol

Biocatalysis offers an environmentally benign and highly selective approach to the synthesis of chiral compounds. Enzymes, operating under mild conditions, can exhibit exquisite chemo-, regio-, and stereoselectivity.

Hydroxynitrile Lyase (HNL)-Catalyzed Synthesis of (S)-β-Nitro Alcohols

Hydroxynitrile lyases (HNLs) are enzymes that naturally catalyze the addition of hydrogen cyanide to aldehydes or ketones. However, they have been shown to exhibit promiscuous activity in catalyzing the Henry reaction. The (S)-selective HNL from Hevea brasiliensis (HbHNL) can be utilized for the synthesis of (S)-β-nitro alcohols. While this enzyme generally shows low specific activity and moderate yields in Henry reactions, it represents a potential route to the (S)-enantiomer of this compound.

Kinetic Resolution Techniques in β-Nitro Alcohol Production

Kinetic resolution is a powerful biocatalytic strategy for separating enantiomers from a racemic mixture. This technique relies on an enzyme selectively reacting with one enantiomer at a much faster rate than the other, leaving the unreacted enantiomer in high enantiomeric excess.

An R-selective HNL from Arabidopsis thaliana (AtHNL) has been successfully employed for the kinetic resolution of racemic β-nitro alcohols. In this process, the enzyme selectively catalyzes the retro-Henry reaction of the (R)-enantiomer, breaking it down into the corresponding aldehyde and nitroalkane. This leaves the desired (S)-enantiomer unreacted and in high enantiomeric purity. For example, the kinetic resolution of racemic 2-nitro-1-phenylethanol (B99664) using AtHNL resulted in (S)-2-nitro-1-phenylethanol with up to 99% enantiomeric excess and 47% conversion. mdpi.com This strategy could be directly applied to a racemic mixture of this compound to obtain the (S)-enantiomer.

Biocatalytic MethodTarget EnantiomerKey EnzymeTypical Outcome
Direct Synthesis(S)Hevea brasiliensis HNL (HbHNL)Moderate yield, variable ee
Kinetic Resolution(S)Arabidopsis thaliana HNL (AtHNL)High ee, max. 50% yield

Transition Metal-Mediated Asymmetric Reactions

Chiral transition metal complexes are highly effective catalysts for a wide range of asymmetric transformations, including the Henry reaction. These catalysts typically function by coordinating to both the aldehyde and the nitronate, thereby organizing the transition state to favor the formation of one enantiomer.

Various transition metals, including copper, zinc, cobalt, and others, have been used in conjunction with chiral ligands to catalyze the asymmetric Henry reaction. Copper(II) complexes with chiral ligands such as bis(oxazolines) or chiral diamine derivatives are among the most successful. The Lewis acidic metal center activates the aldehyde by coordinating to the carbonyl oxygen. The nitromethane is deprotonated by a base, and the resulting nitronate can also coordinate to the metal center. The chiral ligand environment then dictates the facial selectivity of the nucleophilic attack on the aldehyde.

Given the strong coordinating ability of the oxygen atoms of the carbonyl and nitro groups, and the high electrophilicity of pentafluorobenzaldehyde, transition metal-catalyzed approaches are expected to be very effective for the synthesis of this compound. Research has shown high yields and enantioselectivities for the copper-catalyzed Henry reaction of various aromatic aldehydes, and these conditions are likely transferable to the synthesis of the target compound.

MetalChiral Ligand TypeGeneral Yield Range (%)General Enantiomeric Excess (ee) Range (%)
Copper(II)Bis(oxazoline)80-9990-99
Copper(II)Chiral Diamine Derivatives75-9585-98
Zinc(II)Chiral Amino Alcohols70-9080-95

Note: This table provides a general overview of the performance of these catalyst systems for asymmetric Henry reactions with aromatic aldehydes and serves as an indicator of their potential for the synthesis of this compound.

Copper(II)-Salen Complexes in Asymmetric Nitroaldol Reactions

Copper(II)-salen complexes are effective catalysts for the asymmetric Henry reaction, facilitating the formation of β-nitroalcohols with high yields and enantioselectivity. rsc.org These complexes act as chiral Lewis acids, activating the aldehyde substrate and controlling the stereochemical outcome of the reaction. The general mechanism involves the coordination of the aldehyde to the copper center of the salen complex, which then directs the nucleophilic attack of the nitronate anion.

Research has demonstrated that the catalytic system's efficiency can be influenced by various factors, including the structure of the salen ligand, the choice of the metal salt, and the reaction conditions. For instance, dimeric copper(II)-salen complexes have been synthesized and successfully applied in the asymmetric nitroaldol reaction of various aromatic aldehydes. rsc.org In one study, an in situ generated catalyst achieved a 79% yield and 88% enantiomeric excess (ee) for the reaction with benzaldehyde. By applying this system to other aromatic aldehydes, similar yields were obtained with enantioselectivities reaching up to 93%. rsc.org The catalyst was also shown to be recyclable for up to four cycles without a significant loss of activity or enantioselectivity. rsc.org Furthermore, the specific counter-anion in the copper(II) complex can influence the reaction's outcome, selectively yielding either the β-nitroalcohol or the corresponding β-nitrostyrene. mdpi.com

Table 1: Asymmetric Nitroaldol Reaction of Benzaldehyde Catalyzed by a Dimeric Copper(II)-Salen Complex

Catalyst Component Metal Source Yield (%) Enantioselectivity (ee, %)

Data derived from a study on dimeric copper(II)-salen complexes in asymmetric nitroaldol reactions. rsc.org

Precursor Chemistry Relevant to this compound

The primary precursor for the nitroaldol reaction to form the title compound is pentafluorobenzaldehyde. However, the chemistry of related fluorinated alcohols is also highly relevant, particularly the synthesis of 1-(pentafluorophenyl)ethanol, which shares the same core structure minus the nitro group.

Synthesis of 1-(Pentafluorophenyl)ethanol

1-(Pentafluorophenyl)ethanol is a key compound characterized by a pentafluorophenyl group attached to an ethanol moiety. smolecule.com Its synthesis has been explored through several routes. The presence of five electron-withdrawing fluorine atoms significantly influences the compound's reactivity. smolecule.comcymitquimica.com

Common synthetic methods include:

Grignard Reaction : The reaction of pentafluorophenylmagnesium bromide with acetaldehyde. smolecule.com

Reduction of Pentafluoroacetophenone : The use of reducing agents like sodium borohydride (B1222165) to reduce 2',3',4',5',6'-pentafluoroacetophenone. smolecule.comlookchem.com This method can achieve a yield of 100%. lookchem.com

The resulting 1-(pentafluorophenyl)ethanol is a valuable intermediate in organic synthesis and pharmaceuticals, often used in the development of more complex fluorinated compounds. cymitquimica.comchemimpex.com

Table 2: Physical and Chemical Properties of 1-(Pentafluorophenyl)ethanol

Property Value
CAS Number 830-50-2
Molecular Formula C₈H₅F₅O
Molecular Weight 212.119 g/mol
Melting Point 34-37°C
Boiling Point 102-103°C / 30mm

Data sourced from chemical supplier databases. lookchem.com

Reduction of Pentafluorophenyl Esters to Alcohols

The reduction of carboxylic acid derivatives, specifically pentafluorophenyl (PFP) esters, is a reliable method for producing the corresponding primary alcohols. uoa.gr PFP esters are highly reactive, which allows for their reduction under mild conditions. uoa.gr

One convenient method involves the use of sodium borohydride (NaBH₄) in tetrahydrofuran (THF) at room temperature. uoa.gr This process is rapid, typically completing within 15 minutes to 4 hours, and demonstrates high compatibility with various functional groups, including halides, nitro groups, and common N-protecting groups (Z, Boc, Fmoc) used in peptide chemistry. uoa.gr

Another approach utilizes samarium(II) iodide (SmI₂) as a mild reducing agent. organic-chemistry.org This system is particularly useful for the synthesis of α,α-dideuterio alcohols when D₂O is used as the deuterium (B1214612) source, showcasing excellent chemoselectivity and functional group tolerance. organic-chemistry.orgorganic-chemistry.org PFP esters have been identified as highly reactive O-ketyl precursors, facilitating efficient electron transfer for the reduction process. organic-chemistry.org

Table 3: Mentioned Compounds

Compound Name
This compound
Pentafluorobenzaldehyde
Nitromethane
1-(Pentafluorophenyl)ethanol
Pentafluorophenylmagnesium bromide
Acetaldehyde
2',3',4',5',6'-Pentafluoroacetophenone
Sodium borohydride
Samarium(II) iodide
(1R,2S)-2-amino-1,2-diphenylethanol
Cupric acetate

Chemical Reactivity Profile and Transformation Pathways of 2 Nitro 1 Pentafluorophenyl Ethanol

Reactions Involving the Nitro Group

The nitro group in 2-Nitro-1-(pentafluorophenyl)ethanol is a key center of reactivity, participating in both reductive transformations to form amine derivatives and in carbon-carbon bond-forming reactions at the adjacent α-carbon.

Reductive Transformations to Amine Derivatives

The reduction of the nitro group to an amine is a fundamental transformation, yielding highly valuable β-amino alcohols and their derivatives. These products are significant intermediates in the synthesis of pharmaceuticals and other biologically active compounds. This conversion can be achieved through several methods, including catalytic hydrogenation and metal-free reduction techniques.

Catalytic hydrogenation is a widely employed method for the reduction of nitro compounds to their corresponding amines. This process typically involves the use of molecular hydrogen in the presence of a metal catalyst. Common catalysts for this transformation include palladium on carbon (Pd/C), platinum(IV) oxide (PtO₂), and Raney nickel. The reaction conditions, such as temperature, pressure, and solvent, can be optimized to achieve high yields and selectivity. For the hydrogenation of β-nitro alcohols like this compound, the choice of catalyst and conditions is crucial to ensure the selective reduction of the nitro group without affecting the hydroxyl group or the pentafluorophenyl ring.

Table 1: Catalytic Hydrogenation Conditions for Nitro Group Reduction

Catalyst Hydrogen Source Solvent Temperature (°C) Pressure (atm) Typical Yield (%)
Palladium on Carbon (Pd/C) H₂ gas Ethanol (B145695), Methanol 25-80 1-50 >90
Raney Nickel H₂ gas Ethanol 25-100 10-100 85-95

Note: The data in this table represents typical conditions for the catalytic hydrogenation of nitro compounds and may require optimization for this compound.

An alternative to metal-catalyzed hydrogenation is the use of trichlorosilane (B8805176) (HSiCl₃) in the presence of a tertiary amine, such as triethylamine (B128534) (Et₃N) or N,N-diisopropylethylamine (DIPEA). This metal-free method offers a mild and chemoselective approach for the reduction of nitro groups. masterorganicchemistry.comlibretexts.org The reaction is known for its broad functional group tolerance, effectively reducing nitro groups in the presence of other sensitive functionalities like hydroxyl groups, halogens, and esters. wikipedia.org

The proposed mechanism involves the in situ generation of dichlorosilylene (B1217353) (:SiCl₂) from the reaction of trichlorosilane and the tertiary amine. Dichlorosilylene is believed to be the active reducing species that deoxygenates the nitro group. libretexts.org This method is particularly advantageous as it avoids the use of heavy metal catalysts, which can be toxic and require removal from the final product. The reaction is typically carried out in aprotic solvents like dichloromethane (B109758) (CH₂Cl₂) or acetonitrile (B52724) (CH₃CN) at temperatures ranging from -20 °C to room temperature. masterorganicchemistry.com

Table 2: Metal-Free Reduction of a Nitro Alcohol with Trichlorosilane

Substrate Reagents Solvent Temperature (°C) Time (h) Product Yield (%)

Note: This table illustrates a general procedure. Specific conditions for this compound may vary.

Participation in Carbon-Carbon Bond-Forming Reactions at the α-Carbon

The carbon atom alpha to the nitro group in this compound is acidic, allowing for deprotonation by a base to form a nitronate anion. This nucleophilic species can then participate in various carbon-carbon bond-forming reactions, such as Michael additions and Mannich reactions, further demonstrating the synthetic versatility of the parent molecule.

In a Michael addition , the nitronate anion adds to an α,β-unsaturated carbonyl compound in a conjugate fashion. This reaction is a powerful tool for the formation of new carbon-carbon bonds and the construction of more complex molecular frameworks. youtube.com The stereochemical outcome of such additions can often be controlled, leading to the formation of specific diastereomers.

The Mannich reaction , or its nitro-variant, the aza-Henry reaction, involves the addition of the nitronate anion to an imine or iminium ion. organic-chemistry.orgchemistrysteps.com This three-component reaction provides a direct route to β-nitroamines, which are valuable precursors to 1,2-diamines and other nitrogen-containing compounds. organic-chemistry.org The reaction is often catalyzed by a base and can be performed under mild conditions.

The reactivity of the α-carbon allows for the introduction of a wide variety of substituents, significantly expanding the range of accessible chemical structures from this compound.

Reactivity of the Hydroxyl Group

The secondary hydroxyl group in this compound can undergo various transformations, with oxidation to a ketone being a key reaction.

Oxidation Reactions

The oxidation of the secondary alcohol functionality in this compound yields the corresponding α-nitro ketone, 2-nitro-1-(pentafluorophenyl)ethanone. This transformation is significant as α-nitro ketones are themselves versatile synthetic intermediates. A variety of oxidizing agents can be employed for this purpose, with the choice of reagent often depending on the desired selectivity and the presence of other functional groups.

Common methods for the oxidation of secondary alcohols to ketones include the use of chromium-based reagents like Pyridinium Chlorochromate (PCC) and potassium dichromate (K₂Cr₂O₇) in acidic conditions, as well as milder, metal-free methods like the Swern oxidation. masterorganicchemistry.comchadsprep.comnih.govwikipedia.org

Pyridinium Chlorochromate (PCC): PCC is a mild and selective oxidizing agent that can convert secondary alcohols to ketones efficiently, typically in dichloromethane at room temperature. masterorganicchemistry.comlibretexts.org

Potassium Dichromate: A stronger oxidizing agent, potassium dichromate in the presence of sulfuric acid, is also effective for this transformation. nih.gov

Swern Oxidation: This method utilizes dimethyl sulfoxide (B87167) (DMSO) activated by oxalyl chloride or trifluoroacetic anhydride (B1165640), followed by the addition of a hindered base like triethylamine. The Swern oxidation is known for its mild reaction conditions and high yields. organic-chemistry.orgwikipedia.org

The resulting 2-nitro-1-(pentafluorophenyl)ethanone can be used in further synthetic manipulations, such as reductions to form the corresponding amino ketone or participation in other carbonyl chemistry.

Table 3: Common Oxidation Methods for Secondary Alcohols

Oxidizing Agent/System Solvent Temperature (°C) Typical Byproducts
PCC Dichloromethane 25 Chromium salts, Pyridinium hydrochloride
K₂Cr₂O₇ / H₂SO₄ Acetone, Water 0-50 Cr(III) salts

Derivatization via Esterification and Etherification

The secondary alcohol group in this compound serves as a prime site for derivatization through esterification and etherification, yielding esters and ethers, respectively.

Esterification: The formation of esters from this compound can be achieved through several standard synthetic protocols. A common method is the Fischer-Speier esterification, which involves reacting the alcohol with a carboxylic acid in the presence of a strong acid catalyst, such as sulfuric acid or p-toluenesulfonic acid. This is an equilibrium-driven process where the removal of water or the use of an excess of one reactant can increase the yield of the resulting ester. byjus.com Alternatively, for milder conditions, the alcohol can be treated with more reactive carboxylic acid derivatives like acyl chlorides or acid anhydrides, often in the presence of a non-nucleophilic base such as pyridine (B92270) to neutralize the acidic byproduct. The use of coupling agents to form "active esters" can also facilitate this transformation under gentle conditions. highfine.comgoogle.com

Etherification: The synthesis of ethers from this compound is typically accomplished via reactions like the Williamson ether synthesis. This method involves the deprotonation of the hydroxyl group with a strong base (e.g., sodium hydride) to form a more nucleophilic alkoxide. This alkoxide is then reacted with an alkyl halide (e.g., methyl iodide or benzyl (B1604629) bromide) in a nucleophilic substitution reaction to form the corresponding ether. The choice of base and solvent is crucial to optimize the reaction and avoid side reactions.

The following table illustrates potential derivatization reactions of the hydroxyl group in this compound.

Reaction TypeReagentCatalyst/ConditionsProduct
EsterificationAcetic AnhydridePyridine, Room Temperature2-Nitro-1-(pentafluorophenyl)ethyl acetate
EsterificationBenzoyl ChlorideTriethylamine, Dichloromethane2-Nitro-1-(pentafluorophenyl)ethyl benzoate
EtherificationMethyl IodideSodium Hydride, Tetrahydrofuran (B95107)1-Methoxy-2-nitro-1-(pentafluorophenyl)ethane
EtherificationBenzyl BromidePotassium tert-butoxide, Dimethylformamide1-(Benzyloxy)-2-nitro-1-(pentafluorophenyl)ethane

Influence of the Pentafluorophenyl Substituent on Reactivity

Electronic Effects on Reaction Centers

The C₆F₅ group exerts a powerful electron-withdrawing effect through both induction (I-effect) and resonance (R-effect), profoundly impacting the adjacent reaction centers.

Effect on the Hydroxyl Group: The strong inductive pull of the C₆F₅ ring de-stabilizes the carbocation that would be adjacent to it, which can affect reactions proceeding through such intermediates. It also increases the acidity of the hydroxyl proton, making it easier to deprotonate to form the corresponding alkoxide.

Effect on the Nitro Group: The acidity of the α-hydrogen (the hydrogen on the carbon atom bearing the nitro group) is significantly increased. This is due to the combined electron-withdrawing power of the nitro group itself and the pentafluorophenyl ring. This enhanced acidity facilitates the formation of a nitronate anion under basic conditions, which is a key intermediate in reactions like the Henry (nitroaldol) reaction. The β-nitroalcohol structure itself is a product of such reactions.

Impact on Reaction Rates and Selectivity

The electronic and steric properties of the pentafluorophenyl group have a direct impact on the speed and outcome of chemical reactions.

Reaction Rates: The electron-deficient nature of the C₆F₅ ring can enhance the reactivity of the molecule in certain contexts. For instance, pentafluorophenyl esters are known to be highly reactive towards nucleophiles, making them excellent leaving groups in acylation reactions. highfine.comnih.gov This suggests that derivatives of this compound could exhibit enhanced reactivity. Conversely, the electron-withdrawing nature of the ring may decrease the nucleophilicity of the adjacent hydroxyl group, potentially slowing down reactions where the alcohol acts as the primary nucleophile.

Selectivity: The steric bulk of the C₆F₅ group can influence the stereochemical outcome of reactions, providing a degree of steric hindrance that may favor the formation of one stereoisomer over another. In reactions involving the aromatic ring itself, the electronic properties dictate high regioselectivity.

Nucleophilic Aromatic Substitution Considerations in Related Pentafluorophenyl Compounds

A hallmark of pentafluorophenyl compounds is their susceptibility to nucleophilic aromatic substitution (SₙAr). nih.gov The electron-deficient π-system of the C₆F₅ ring is highly activated towards attack by nucleophiles. nih.govscispace.com

This reaction typically proceeds with high regioselectivity, with the fluorine atom at the para-position (C-4) being the most readily displaced. scispace.comnih.govresearchgate.net This is because the negative charge of the intermediate Meisenheimer complex is most effectively stabilized when the attack occurs at the para position. A wide variety of nucleophiles, including amines, alcohols (alkoxides), and thiols, have been shown to effectively displace the para-fluorine atom in various pentafluorophenyl-substituted molecules. nih.govresearchgate.net This reactivity provides a powerful method for the further functionalization of the aromatic ring in compounds like this compound.

The table below summarizes typical SₙAr reactions observed in pentafluorophenyl-containing compounds.

Pentafluorophenyl Compound (Ar-C₆F₅)NucleophileConditionsProduct (para-substituted)Reference
meso-Tetrakis(pentafluorophenyl)porphyrinVarious AminesDMF, Room Temp.meso-Tetrakis(4-amino-2,3,5,6-tetrafluorophenyl)porphyrin scispace.com
5-(Pentafluorophenyl)-dipyrraneAlcohols-5-(4-Alkoxy-2,3,5,6-tetrafluorophenyl)dipyrrane nih.govresearchgate.net
Octafluorotoluene (C₆F₅CF₃)Sodium MethoxideMethanol4-Methoxyheptafluorotoluene rsc.org
meso-(Pentafluorophenyl) BODIPYThiols-meso-(4-Thioalkyl-2,3,5,6-tetrafluorophenyl) BODIPY researchgate.net

Mechanistic Investigations of 2 Nitro 1 Pentafluorophenyl Ethanol Formation and Reactivity

Elucidation of Reaction Mechanisms in Synthesis

The formation of the carbon-carbon bond in 2-Nitro-1-(pentafluorophenyl)ethanol is a cornerstone of its synthesis, primarily achieved through the Henry reaction. Understanding the mechanistic details of this process, particularly in the context of asymmetric synthesis, is crucial for controlling the stereochemical outcome of the product.

The synthesis of this compound does not involve a nitration reaction in the traditional sense of electrophilic aromatic substitution on the pentafluorophenyl ring. Instead, the nitro functionality is introduced as part of the nitromethane (B149229) molecule, which serves as a nucleophilic component in the carbon-carbon bond-forming step. The core structure is assembled by reacting pentafluorobenzaldehyde (B1199891) with nitromethane, making the term "nitration" in this context a reference to the incorporation of the nitroalkane.

The Nitroaldol or Henry reaction is a classic and powerful method for forming carbon-carbon bonds. mdpi.comwikipedia.org It involves the addition of a nitroalkane to a carbonyl compound, catalyzed by a base. sciencemadness.orgbuchler-gmbh.com The formation of this compound from pentafluorobenzaldehyde and nitromethane proceeds through the following reversible steps: wikipedia.org

Deprotonation: A base removes an acidic α-proton from nitromethane. This step is facilitated by the electron-withdrawing nature of the nitro group, which results in a pKa of approximately 17 for the α-proton. sciencemadness.orgencyclopedia.pub The resulting carbanion is stabilized by resonance, forming a nitronate anion. sciencemadness.org

Nucleophilic Attack: The carbon atom of the resonance-stabilized nitronate acts as a nucleophile, attacking the electrophilic carbonyl carbon of pentafluorobenzaldehyde. youtube.com This attack forms a new carbon-carbon bond and results in a β-nitro alkoxide intermediate. sciencemadness.orgencyclopedia.pub

Protonation: The β-nitro alkoxide is subsequently protonated by the conjugate acid of the base used in the initial step. This final step yields the product, this compound, and regenerates the base catalyst. sciencemadness.orgyoutube.com

Achieving enantioselectivity in the Henry reaction to produce a specific stereoisomer of this compound requires the use of chiral catalysts. buchler-gmbh.com Transition metal complexes and organocatalysts are commonly employed for this purpose. mdpi.com

The catalytic cycle for a generic chiral metal-ligand complex, such as a copper(II)-bis(amino alcohol) complex, typically involves these key stages: mdpi.com

Catalyst Activation: The chiral ligand coordinates with the metal salt (e.g., Cu(OAc)₂) to form the active chiral catalyst.

Substrate Coordination: The catalyst functions as a Lewis acid. The carbonyl oxygen of pentafluorobenzaldehyde and an oxygen atom of the nitronate anion coordinate to the metal center. This brings both reactants into close proximity within a defined chiral environment. encyclopedia.pub

Stereocontrolled C-C Bond Formation: The fixed spatial arrangement of the reactants within the chiral complex directs the nucleophilic attack of the nitronate to a specific face of the aldehyde. This controlled trajectory is the origin of the asymmetric induction, leading to the preferential formation of one enantiomer.

Product Release: The resulting β-nitro alkoxide product is released from the coordination sphere, often after protonation, thereby regenerating the active catalyst which can then enter a new cycle.

The table below summarizes representative catalyst systems used in asymmetric Henry reactions.

Catalyst TypeChiral Ligand ExampleMetal CenterTypical Enantiomeric Excess (ee)
Metal ComplexChiral DiamineCopper (Cu)>90%
Metal ComplexN,N'-DioxideCopper (Cu)up to 97% nih.gov
Metal ComplexBis(β-amino alcohol)Copper (Cu)up to 94.6% mdpi.com
OrganocatalystCinchona Alkaloid DerivativesN/A>90% buchler-gmbh.com
Shibasaki CatalystHeterobimetallic ComplexLanthanide/Alkali Metal>90% wikipedia.org

Understanding Transformation Mechanisms

The synthetic utility of this compound is enhanced by the reactivity of its two functional groups: the nitro group and the hydroxyl group. Mechanistic understanding of their transformations is key to its use as a versatile synthetic intermediate. encyclopedia.pub

The reduction of the nitro group in this compound to a primary amine yields the valuable compound 2-amino-1-(pentafluorophenyl)ethanol. This transformation is a six-electron reduction that proceeds through distinct intermediates. nih.gov

The generally accepted mechanism, regardless of the specific reagents used (e.g., catalytic hydrogenation or dissolving metals), involves the following sequence: nih.govorientjchem.orgresearchgate.net

R-NO₂ → R-NO → R-NHOH → R-NH₂ (Nitro) → (Nitroso) → (Hydroxylamine) → (Amine)

Nitro to Nitroso: The reaction begins with a two-electron reduction of the nitro group to a nitroso group, with the elimination of a water molecule.

Nitroso to Hydroxylamine (B1172632): The nitroso intermediate is highly reactive and is rapidly reduced in another two-electron step to the corresponding hydroxylamine. nih.gov

Hydroxylamine to Amine: The final two-electron reduction of the hydroxylamine intermediate yields the primary amine and a second molecule of water.

The hydroxylamine is a key intermediate in both chemical and enzymatic nitroreduction pathways. nih.gov

The table below lists common reagents for this transformation.

Reagent SystemDescription
H₂ / Pd, Pt, or NiCatalytic hydrogenation is a clean and efficient method. masterorganicchemistry.com
Fe, Sn, or Zn in acid (e.g., HCl)A classic method involving dissolving metals as the reducing agent. masterorganicchemistry.com
Zinc dust and ammonium (B1175870) chlorideA milder method for reduction to the hydroxylamine stage. wikipedia.org
Sodium Hydrosulfite (Na₂S₂O₄)A common reagent for the reduction of aromatic nitro compounds.

The secondary hydroxyl group in this compound is a versatile handle for further molecular modifications through various derivatization pathways. researchgate.net

Key derivatization mechanisms include:

Esterification: The hydroxyl group can act as a nucleophile, attacking an acyl chloride or anhydride (B1165640) in a nucleophilic acyl substitution reaction to form an ester. This reaction is often catalyzed by a base to deprotonate the alcohol, increasing its nucleophilicity.

Activation as a Leaving Group: To facilitate nucleophilic substitution at the carbinol carbon, the hydroxyl group must first be converted into a good leaving group. nih.gov This is commonly achieved by reaction with sulfonyl chlorides (e.g., tosyl chloride) in the presence of a base (e.g., pyridine) to form a sulfonate ester (tosylate). The tosylate anion is an excellent leaving group, readily displaced by a wide range of nucleophiles.

Oxidation: The secondary alcohol can be oxidized to the corresponding α-nitro ketone. wikipedia.orgencyclopedia.pub This transformation can be achieved using various oxidizing agents, such as chromium-based reagents or Swern oxidation conditions. The mechanism involves the removal of the hydroxyl proton and the proton attached to the carbinol carbon.

The table below outlines common derivatization pathways for hydroxyl groups.

Reaction TypeReagent ExampleFunctional Group Formed
EsterificationAcetyl Chloride, Acetic AnhydrideEster (-OCOR)
EtherificationAlkyl Halide (e.g., CH₃I) + BaseEther (-OR)
Sulfonylationp-Toluenesulfonyl chloride (TsCl)Sulfonate Ester (-OTs)
HalogenationThionyl chloride (SOCl₂)Alkyl Chloride (-Cl)
OxidationPyridinium chlorochromate (PCC)Ketone (=O)

Investigation of Electron Transfer Processes

The reactivity of nitroaromatic compounds is often dictated by electron transfer (ET) processes, and this compound is a prime candidate for such mechanisms due to the presence of two strongly electron-withdrawing groups: the nitro group (-NO₂) and the pentafluorophenyl group (-C₆F₅). The reduction of the nitro group, in particular, can proceed through single-electron transfer (SET) pathways. nih.govresearchgate.net

In these processes, the initial step involves the transfer of an electron to the molecule to form a radical anion. researchgate.net The high electron affinity of the nitroaromatic system, enhanced by the inductive effect of the fluorine atoms on the phenyl ring, facilitates this initial reduction. The formation of this nitro radical anion is a key step that can initiate a variety of subsequent reactions. researchgate.net

Mechanistic studies on analogous nitroaromatic compounds using flavoenzymes have detailed how single- and two-electron transfers occur. nih.gov While specific enzymatic studies on this compound are not detailed in the available literature, the fundamental principles of these bio-reductive processes are applicable. The reaction can be generalized as:

ArNO₂ + e⁻ ⇌ [ArNO₂]⁻

Computational Chemistry and Theoretical Studies

Computational chemistry provides powerful tools for dissecting complex reaction mechanisms at a molecular level. escholarship.orgnih.govorientjchem.org For this compound, theoretical studies are crucial for understanding its formation via the Henry (nitroaldol) reaction and for characterizing the subtle forces that govern its structure and reactivity.

Quantum Chemical Calculations on Reaction Energetics and Transition States

The formation of this compound occurs through the Henry reaction, which is the base-catalyzed C-C bond-forming reaction between nitromethane and an aldehyde, in this case, pentafluorobenzaldehyde. mdpi.com Quantum chemical methods, particularly Density Functional Theory (DFT), are extensively used to model this reaction. nih.govdiva-portal.org These calculations allow for the mapping of the potential energy surface, identifying the transition states (TS) and intermediates along the reaction coordinate.

The generally accepted mechanism involves two main steps:

Deprotonation: A base removes a proton from nitromethane to form a nitronate anion.

C-C Bond Formation: The nucleophilic nitronate anion attacks the electrophilic carbonyl carbon of pentafluorobenzaldehyde, forming a new C-C bond and yielding an alkoxide intermediate. This is typically the rate-determining step. Subsequent protonation gives the final product.

DFT calculations on analogous Henry reactions have shown that the activation energy for the C-C bond formation step is significantly influenced by the catalyst and solvent. diva-portal.org For the reaction between aromatic aldehydes and nitromethane, theoretical models help elucidate the geometry of the transition state, showing the approach of the nitronate to the aldehyde. nih.gov

Below is a representative table of calculated energetic data for a model Henry reaction, illustrating the type of information obtained from quantum chemical studies.

SpeciesDescriptionRelative Energy (kcal/mol)
ReactantsAldehyde + Nitronate Anion0.0
TS1Transition State for C-C Bond Formation+15.2
IntermediateAlkoxide Product-10.5
ProductFinal Nitroalkanol (after protonation)-22.8

Note: Data are hypothetical values based on typical DFT calculations for catalyzed Henry reactions and serve for illustrative purposes.

Modeling of Catalytic Intermediates

The asymmetric Henry reaction, which produces a specific stereoisomer of the product, relies on chiral catalysts, often transition metal complexes. researchgate.netmdpi.com Computational modeling is indispensable for understanding how these catalysts operate. nih.govresearchgate.net Studies on copper(II)-bis(oxazoline) and zinc-based catalysts show that the metal center acts as a Lewis acid, coordinating to the carbonyl oxygen of the aldehyde to increase its electrophilicity. researchgate.netuwindsor.ca

Simultaneously, a basic site on the catalyst's ligand or an external base deprotonates the nitromethane. The catalyst then holds both reactants in a specific orientation within a chiral pocket, guiding the nucleophilic attack to one face of the aldehyde. researchgate.netuwindsor.ca DFT calculations can model the structure of these catalytic intermediates, revealing the coordination bonds and non-covalent interactions that stabilize the transition state and are responsible for enantioselectivity. nih.gov For example, models of dinuclear Zn catalysts have validated experimental proposals of the catalytic cycle, which involves deprotonation, C-C bond formation, and protonation steps, all mediated by the catalyst complex. nih.gov

Analysis of Non-Covalent Interactions (e.g., C-H···F, π···π Stacking)

Non-covalent interactions are crucial in determining the conformation, crystal packing, and biological activity of molecules. nih.govfrontiersin.orgmdpi.comresearchgate.net In molecules containing highly fluorinated rings, such as this compound, several types of these weak interactions are prominent.

C-H···F Interactions: The acidity of C-H bonds can be enhanced by adjacent electron-withdrawing groups, allowing them to act as hydrogen bond donors. researchgate.net The fluorine atoms of the pentafluorophenyl ring, being electronegative, can act as weak hydrogen bond acceptors. These C-H···F interactions play a significant role in the crystal packing of related fluorinated compounds. researchgate.netnih.govresearchgate.net Studies on similar structures show that as the fluorine content increases, C-H acidity rises, making these interactions stronger and more structurally directive. researchgate.net

π···π Stacking: The pentafluorophenyl ring is electron-deficient (π-acidic) due to the five electron-withdrawing fluorine atoms. This allows it to engage in favorable π-π stacking interactions with electron-rich (π-basic) aromatic rings. nih.govnih.gov This type of "polar-π" interaction is stronger than stacking between two identical phenyl rings and is a key motif in crystal engineering. nih.gov In the solid state, molecules of this compound could arrange themselves to maximize these electrostatic interactions between rings.

The following table summarizes the typical geometric parameters for these non-covalent interactions as determined from crystallographic data of analogous compounds.

Interaction TypeTypical Donor-Acceptor Distance (Å)Typical Angle (°)Reference
C-H···F2.2 - 2.6 (H···F)140 - 170 (C-H-F) researchgate.net
C-H···O (Nitro group)2.3 - 2.7 (H···O)130 - 160 (C-H-O) researchgate.net
π···π Stacking (C₆F₅ with C₆H₅)3.3 - 3.6 (Centroid-Centroid)N/A (Parallel-displaced or Sandwich) nih.govnih.gov

Advanced Analytical and Spectroscopic Characterization in Research on 2 Nitro 1 Pentafluorophenyl Ethanol

High-Resolution Nuclear Magnetic Resonance Spectroscopy

NMR spectroscopy provides unparalleled insight into the molecular framework of 2-Nitro-1-(pentafluorophenyl)ethanol by mapping the chemical environments of its proton, carbon, and fluorine nuclei.

The ¹H NMR spectrum of this compound is characterized by signals from the aliphatic protons of the ethanol (B145695) backbone. The pentafluorophenyl group itself contains no protons, simplifying the aromatic region of the spectrum.

The key signals arise from three distinct proton environments:

Methine proton (CHOH): The proton on the carbon atom bonded to both the hydroxyl group and the pentafluorophenyl ring. This proton typically appears as a multiplet due to spin-spin coupling with the two adjacent methylene (B1212753) protons. Its chemical shift is significantly influenced by the electronegative oxygen atom and the electron-withdrawing nature of the aromatic ring.

Methylene protons (CH₂NO₂): The two protons on the carbon atom bearing the nitro group. Due to the adjacent chiral center, these protons are diastereotopic and are expected to be chemically non-equivalent, potentially giving rise to separate signals. These signals would appear as complex multiplets (typically a doublet of doublets each) due to geminal coupling to each other and vicinal coupling to the methine proton. The potent electron-withdrawing effect of the nitro group causes these signals to appear significantly downfield.

Hydroxyl proton (OH): The hydroxyl proton signal is typically a broad singlet, and its chemical shift can vary depending on the solvent, concentration, and temperature due to hydrogen bonding effects.

Based on data from analogous nitroaldol compounds, the expected chemical shifts for these protons are summarized in the table below.

Table 1: Expected ¹H NMR Spectral Data for this compound

Proton AssignmentExpected Chemical Shift (δ, ppm)Expected MultiplicityCoupling Constants (J, Hz)
CHOH5.5 - 5.8Multiplet (dd)~3-5 and ~8-10
CH₂NO₂4.6 - 4.9Multiplet (2 x dd)Geminal: ~12-15; Vicinal: ~3-10
OHVariable (e.g., 2.5 - 4.0)Broad SingletN/A

Carbon (¹³C) NMR for Carbon Backbone Analysis

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. For this compound, distinct signals are expected for each carbon atom in the structure.

Aliphatic Carbons: The carbon atom attached to the hydroxyl group (C-OH) and the carbon attached to the nitro group (C-NO₂) would resonate in the aliphatic region of the spectrum. The C-OH signal is typically found around 65-75 ppm, while the C-NO₂ signal appears further downfield, around 78-85 ppm.

Aromatic Carbons: The pentafluorophenyl ring will show multiple signals due to the carbon-fluorine couplings. The carbon atom directly attached to the ethanol side chain (ipso-carbon) is expected to be a low-intensity multiplet. The other five carbons will also appear as multiplets due to one-bond and multi-bond C-F couplings. The chemical shifts of these carbons are heavily influenced by the strong electronegativity of the fluorine atoms.

Table 2: Expected ¹³C NMR Chemical Shifts for this compound

Carbon AssignmentExpected Chemical Shift (δ, ppm)
C-OH65 - 75
C-NO₂78 - 85
C-ipso (C-C₆F₅)110 - 120
C-ortho (C-F)142 - 148
C-meta (C-F)136 - 140
C-para (C-F)139 - 143

Fluorine (¹⁹F) NMR for Pentafluorophenyl Moiety Characterization and Electronic Effects

¹⁹F NMR is a crucial technique for confirming the presence and substitution pattern of the pentafluorophenyl group. The high sensitivity of the ¹⁹F nucleus and the large chemical shift range provide a clear spectral signature. nih.gov For a C₆F₅ group attached to a chiral center, a characteristic pattern of three signals is expected, corresponding to the ortho-, meta-, and para-fluorines.

Ortho-fluorines (2F): These are closest to the chiral side chain and are expected to appear furthest downfield.

Para-fluorine (1F): This fluorine is unique and appears as a triplet due to coupling with the two meta-fluorines.

Meta-fluorines (2F): These fluorines typically appear between the ortho- and para- signals.

The electronic effects of the nitroethanol substituent influence the precise chemical shifts of these fluorine atoms.

Table 3: Representative ¹⁹F NMR Chemical Shifts for a Pentafluorophenyl Group

Fluorine AssignmentExpected Chemical Shift (δ, ppm, relative to CFCl₃)Multiplicity
ortho-F-140 to -145Multiplet
para-F-150 to -158Triplet
meta-F-160 to -165Multiplet

Chiral Chromatography and Optical Purity Assessment

The carbon atom bearing the hydroxyl group in this compound is a stereocenter, meaning the molecule exists as a pair of non-superimposable mirror images called enantiomers. Determining the enantiomeric purity, or enantiomeric excess (ee), is critical in many applications.

Chiral HPLC is the standard method for separating and quantifying the enantiomers of a chiral compound. researchgate.net The technique employs a chiral stationary phase (CSP) that interacts diastereomerically with the two enantiomers, leading to different retention times (t R). For the separation of nitroaldol products, polysaccharide-based columns (e.g., those with cellulose (B213188) or amylose (B160209) derivatives like Chiralpak® or Chiralcel®) are commonly used. rsc.orgrsc.org

The enantiomeric excess is calculated from the peak areas of the two enantiomers in the chromatogram using the formula: ee (%) = |(Area₁ - Area₂)| / (Area₁ + Area₂) × 100.

Table 4: Representative Chiral HPLC Method for Nitroaldol Separation

ParameterCondition
ColumnChiralpak® AD-H or Chiralcel® OD-H
Mobile PhaseHexane / 2-Propanol (e.g., 90:10 v/v)
Flow Rate0.5 - 1.0 mL/min
DetectionUV at 254 nm
Expected OutcomeBaseline separation of two peaks
tR (R-enantiomer) ≠ tR (S-enantiomer)

Polarimetry for Optical Rotation Measurements

Polarimetry is a technique used to measure the rotation of plane-polarized light as it passes through a solution of a chiral compound. masterorganicchemistry.com This property is known as optical activity. libretexts.org Enantiomers rotate light by equal magnitudes but in opposite directions. The dextrorotatory (+) enantiomer rotates light clockwise, while the levorotatory (-) enantiomer rotates it counter-clockwise. wikipedia.org

The specific rotation, [α], is a characteristic physical property of a chiral compound and is calculated from the observed rotation (α) using the Biot equation:

[α]ᵀλ = α / (l × c)

Where:

T is the temperature (usually 20 or 25 °C).

λ is the wavelength of light (typically the sodium D-line, 589 nm).

α is the observed rotation in degrees.

l is the path length of the sample cell in decimeters (dm).

c is the concentration of the solution in g/mL.

A measurement of the specific rotation can confirm the enantiomeric purity of a sample if the value for the enantiomerically pure compound is known.

Table 5: Example of Specific Rotation Data Reporting

EnantiomerHypothetical Specific Rotation [α]²⁰D
(R)-2-Nitro-1-(pentafluorophenyl)ethanol-X° (c = 1.0, CHCl₃)
(S)-2-Nitro-1-(pentafluorophenyl)ethanol+X° (c = 1.0, CHCl₃)

Mass Spectrometry for Molecular Identification and Fragmentation Pathways

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight of a compound and to deduce its structure by analyzing the fragmentation pattern of its molecular ion. uni-saarland.de In the study of this compound (molecular weight: 257.11 g/mol ), electron ionization (EI) mass spectrometry would be expected to produce a molecular ion peak (M+•) corresponding to the intact molecule, albeit potentially of low intensity due to the compound's susceptibility to fragmentation. libretexts.org

The fragmentation of this compound is dictated by the presence of the alcohol, nitro, and pentafluorophenyl functional groups. libretexts.orgwhitman.edu Two primary fragmentation pathways are characteristic of alcohols: alpha-cleavage and dehydration. libretexts.orglibretexts.org Alpha-cleavage involves the breaking of the carbon-carbon bond adjacent to the hydroxyl group, which would lead to the formation of a resonance-stabilized cation. libretexts.org Dehydration results in the elimination of a water molecule (H₂O), producing a peak at M-18. libretexts.orgyoutube.com

The presence of the nitro group (-NO₂) and the highly stable pentafluorophenyl ring also directs fragmentation. youtube.com Cleavage of the C-N bond can lead to the loss of a nitro radical (•NO₂), resulting in a fragment at M-46. The stability of the pentafluorophenyl ring suggests that fragments containing this moiety, such as the C₆F₅CH(OH)⁺ ion or the C₆F₅⁺ cation, would be prominent in the mass spectrum.

Below is a table of predicted major fragments for this compound based on established fragmentation principles.

m/z (Mass-to-Charge Ratio) Proposed Fragment Ion Fragmentation Pathway
257[C₈H₄F₅NO₃]⁺•Molecular Ion (M⁺•)
239[C₈H₃F₅NO₂]⁺•Dehydration (Loss of H₂O)
211[C₈H₄F₅O]⁺Loss of •NO₂
197[C₇H₂F₅O]⁺Alpha-cleavage (Loss of •CH₂NO₂)
167[C₆F₅]⁺Cleavage of the bond to the ethanol side chain

X-ray Diffraction for Solid-State Structural Analysis and Intermolecular Packing

While specific crystallographic data for this compound is not widely published, analysis of related nitro-containing alcohol structures allows for predictions of its solid-state characteristics. researchgate.netresearchgate.net It is expected that the crystal structure would be heavily influenced by intermolecular hydrogen bonding. The hydroxyl group (-OH) can act as a hydrogen bond donor, while the oxygen atoms of the nitro group (-NO₂) and the hydroxyl group itself can act as acceptors, leading to the formation of complex hydrogen-bonding networks. researchgate.netresearchgate.net These interactions govern the molecular packing in the crystal lattice.

Furthermore, interactions involving the electron-deficient pentafluorophenyl ring, such as dipole-dipole or quadrupole interactions, could play a significant role in the crystal packing. The analysis would provide critical data on how these molecules arrange themselves in the solid state, influencing physical properties such as melting point and solubility.

The table below outlines the key structural parameters that would be obtained from a single-crystal X-ray diffraction analysis.

Parameter Information Provided
Crystal System & Space GroupDescribes the symmetry of the unit cell and the crystal.
Unit Cell Dimensions (a, b, c, α, β, γ)Defines the size and shape of the repeating unit of the crystal lattice.
Atomic CoordinatesProvides the precise 3D position of each atom in the molecule.
Bond Lengths and AnglesDetermines the geometry of the molecule.
Torsion AnglesDescribes the conformation of the molecule (e.g., the rotation around single bonds).
Intermolecular InteractionsIdentifies and quantifies hydrogen bonds, van der Waals forces, and other non-covalent interactions that define the crystal packing.

Vibrational Spectroscopy (IR) for Functional Group Identification

Vibrational spectroscopy, particularly infrared (IR) spectroscopy, is a fundamental technique for identifying the functional groups present in a molecule. nsf.gov Each functional group absorbs infrared radiation at a characteristic frequency, corresponding to the energy required to cause a specific molecular vibration (e.g., stretching or bending). libretexts.org The IR spectrum of this compound is expected to display a series of distinct absorption bands that confirm its structure. nist.gov

The most prominent feature for the alcohol group is the strong, broad O-H stretching vibration, typically observed in the 3650-3300 cm⁻¹ region. pressbooks.publibretexts.org The broadening is a result of intermolecular hydrogen bonding. pressbooks.pub The nitro group (-NO₂) gives rise to two strong, characteristic stretching vibrations: an asymmetric stretch typically found between 1600-1530 cm⁻¹ and a symmetric stretch between 1390-1300 cm⁻¹.

The pentafluorophenyl group also has several characteristic absorptions. Strong C-F stretching vibrations are expected in the 1400-1100 cm⁻¹ region. Aromatic C=C ring stretching vibrations typically appear in the 1600-1450 cm⁻¹ range. lumenlearning.com The combination of these specific absorption bands provides a unique spectroscopic fingerprint for the molecule.

The following table summarizes the expected characteristic IR absorption bands for this compound.

Wavenumber Range (cm⁻¹) Vibrational Mode Functional Group Expected Intensity
3650 - 3300O-H StretchAlcohol (-OH)Strong, Broad
1600 - 1530N-O Asymmetric StretchNitro (-NO₂)Strong
1600 - 1450C=C StretchAromatic RingMedium to Strong
1400 - 1100C-F StretchFluoroaromaticStrong
1390 - 1300N-O Symmetric StretchNitro (-NO₂)Strong
~1050C-O StretchAlcohol (-C-OH)Medium to Strong

Catalytic Systems Employed in the Synthesis and Transformations of 2 Nitro 1 Pentafluorophenyl Ethanol

Organocatalysis in Nitroalcohol Synthesis

The formation of the carbon-carbon bond in 2-Nitro-1-(pentafluorophenyl)ethanol, typically via a Henry (nitroaldol) reaction between pentafluorobenzaldehyde (B1199891) and nitromethane (B149229), is effectively facilitated by organocatalysts. These small organic molecules offer a metal-free approach to catalysis, often proceeding under mild reaction conditions with high levels of stereocontrol.

Chiral Amine Catalysts (e.g., Thioureas, Amino Alcohol-Copper(II) Complexes)

Chiral bifunctional thioureas have emerged as powerful organocatalysts for asymmetric Henry reactions. These catalysts operate through a dual activation mechanism, wherein the thiourea (B124793) moiety activates the electrophile (pentafluorobenzaldehyde) through hydrogen bonding, while a basic amine functionality deprotonates the nitroalkane (nitromethane) to generate the nucleophilic nitronate. This cooperative action within a well-defined chiral scaffold allows for high enantio- and diastereoselectivity in the formation of the nitroalcohol product. Research in this area has demonstrated the efficacy of various thiourea derivatives in promoting the addition of nitroalkanes to a range of aldehydes, although specific data for the synthesis of this compound remains a specialized area of investigation.

Similarly, complexes formed between chiral amino alcohols and copper(II) salts are effective catalysts for the asymmetric Henry reaction. In these systems, the copper center acts as a Lewis acid, coordinating to and activating the aldehyde, while the amino alcohol ligand provides the chiral environment necessary to control the stereochemical outcome of the reaction. The basicity of the ligand or an external base facilitates the formation of the nitronate. While these copper complexes have been successfully applied to a variety of aromatic aldehydes, detailed studies on their application to pentafluorobenzaldehyde are crucial for optimizing the synthesis of this compound.

N-Heterocyclic Carbenes (NHCs)

N-Heterocyclic carbenes (NHCs) are a versatile class of organocatalysts known for their ability to generate acyl anion equivalents. In the context of nitroalcohol synthesis, NHCs can catalyze the benzoin-type reactions. While their primary application is not the direct Henry reaction, their utility in related C-C bond-forming reactions suggests potential for novel synthetic routes to compounds like this compound. For instance, NHCs bearing an N-pentafluorophenyl group have been noted to undergo unexpected cascade reactions, highlighting the unique reactivity imparted by the fluorinated aryl moiety. Further research could explore NHC-catalyzed pathways for the synthesis of this specific nitroalcohol.

Transition Metal Catalysis for Functionalization and Reduction

Once synthesized, this compound can undergo a variety of transformations, including functionalization of its aromatic ring or reduction of the nitro group to an amine. These transformations are often best achieved using transition metal catalysts, which offer unique reactivity profiles.

Copper-Based Catalysts

Copper catalysts are not only used in the synthesis of nitroalcohols but also in their subsequent transformations. For instance, copper-catalyzed methods are known for the chemoselective reduction of nitro groups. The development of mild and selective copper-catalyzed reduction protocols for this compound would provide a direct route to the corresponding valuable amino alcohol, 2-amino-1-(pentafluorophenyl)ethanol, a key building block for pharmaceuticals and other fine chemicals.

Palladium- and Iridium-Catalyzed Transformations

Palladium catalysts are renowned for their versatility in cross-coupling reactions, enabling the functionalization of the pentafluorophenyl ring. Although the electron-deficient nature of the C₆F₅ group presents challenges, palladium-catalyzed C-H functionalization or cross-coupling of a derivatized ring could introduce a wide range of substituents.

Iridium catalysts are particularly effective for the hydrogenation of various functional groups. Iridium complexes, often in combination with chiral ligands, can be employed for the asymmetric reduction of the nitro group in nitroalkenes, which can be derived from nitroalcohols. The development of iridium-catalyzed direct hydrogenation of the nitro group in this compound would be a significant advancement, potentially offering high stereoselectivity in the formation of the corresponding amino alcohol.

Nickel- and Iron-Catalyzed Processes

Nickel and iron catalysts are gaining prominence as more sustainable and cost-effective alternatives to precious metals like palladium and iridium. Nickel catalysts have shown great promise in cross-coupling reactions, including those involving fluorinated substrates. Their application in the functionalization of the pentafluorophenyl ring of this compound could provide access to a diverse array of derivatives.

Iron catalysts are particularly well-suited for the reduction of nitro compounds. Various iron-based systems, often using silanes or other mild reducing agents, can achieve the chemoselective reduction of nitro groups in the presence of other sensitive functionalities. Applying these iron-catalyzed methods to this compound would offer an environmentally benign and efficient route to 2-amino-1-(pentafluorophenyl)ethanol.

Applications of Boron Lewis Acid Catalysts, particularly Tris(pentafluorophenyl)borane (BCF/TPFPB)

Tris(pentafluorophenyl)borane, commonly abbreviated as BCF or TPFPB, is a powerful and versatile Lewis acid catalyst notable for its high thermal stability and tolerance to water. mdpi.comrsc.org Its strong electrophilic nature is due to the electron-deficient boron center, intensified by the three highly electron-withdrawing pentafluorophenyl rings. mdpi.com This potent Lewis acidity allows BCF to activate a wide range of functional groups, including carbonyls and C-F bonds, making it a catalyst of interest for aldol-type reactions such as the Henry (nitroaldol) reaction required for the synthesis of this compound. researchgate.net

The primary role of BCF in the context of a nitroaldol reaction is the activation of the carbonyl group of the electrophile, pentafluorobenzaldehyde. By coordinating to the carbonyl oxygen, BCF increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by the nitronate anion derived from nitromethane. This activation is crucial for promoting the carbon-carbon bond formation that lies at the heart of the synthesis.

While direct reports on the BCF-catalyzed Henry reaction between pentafluorobenzaldehyde and nitromethane are not prevalent, the catalyst's broad utility in related transformations is well-documented. BCF is widely used to catalyze hydride transfer reactions from silanes to carbonyls, demonstrating its capacity for carbonyl activation. mdpi.comresearchgate.net In these reactions, BCF is hypothesized to activate the Si-H bond, enabling the reduction of aldehydes and ketones. mdpi.com Furthermore, BCF has been successfully employed in asymmetric catalysis, often in cooperation with chiral co-catalysts, to facilitate stereoselective transformations. nih.gov For instance, it can be used with chiral Lewis acids or amines to promote reactions involving N-alkylamines and α,β-unsaturated compounds through hydride abstraction mechanisms. nih.gov This suggests a strong potential for developing BCF-based systems, possibly in conjunction with chiral ligands, for the asymmetric synthesis of this compound.

Table 1: Examples of Tris(pentafluorophenyl)borane-Catalyzed Reactions Involving Carbonyl Compounds

Reaction TypeSubstratesCo-catalyst/ReductantKey Feature
Hydrosilylation mdpi.comAromatic Aldehydes/KetonesTriethylsilaneEfficient reduction of carbonyls to silyl (B83357) ethers.
Deoxygenation researchgate.netAlcohols, KetonesHydrosilanesCleavage of C-O bonds.
Asymmetric Coupling nih.govN-arylpyrrolidine, 3-acryloyloxazolidin-2-oneMg(OTf)₂ / Chiral LigandEnantioselective C-C bond formation.
Aldol-Type Reactions researchgate.netGeneral Aldehydes/KetonesN/APromotion of C-C bond formation via carbonyl activation.

Biocatalysis with Enzymes (e.g., Hydroxynitrile Lyases)

Biocatalysis offers an environmentally benign and highly selective alternative to traditional chemical catalysis. For the asymmetric synthesis of β-nitro alcohols, hydroxynitrile lyases (HNLs) have emerged as particularly effective biocatalysts. elsevierpure.comresearchgate.net HNLs naturally catalyze the addition of hydrogen cyanide to aldehydes or ketones to form cyanohydrins. However, due to the similar pKa values of hydrogen cyanide (9.21) and nitromethane (10.2), many HNLs exhibit a promiscuous catalytic activity, accepting nitromethane as a nucleophile to facilitate the Henry reaction. mdpi.com This promiscuity allows for the direct, enantioselective synthesis of chiral nitroalcohols from aldehydes and nitromethane under mild reaction conditions. researchgate.netmdpi.com

The synthesis of this compound via this method involves the HNL-catalyzed addition of nitromethane to pentafluorobenzaldehyde. The enzyme's chiral active site orients the substrates in a specific manner, leading to the preferential formation of one enantiomer of the product. Both (R)-selective and (S)-selective HNLs are known, providing access to either enantiomer of the target molecule. researchgate.net

Research has demonstrated the successful application of HNLs in the synthesis of various β-nitro alcohols. For example, the HNL from Granulicella tundricola (GtHNL) has been used to produce (R)-2-nitro-1-phenylethanol with excellent enantioselectivity (>99% ee). mdpi.com Similarly, the HNL from Arabidopsis thaliana (AtHNL) has been engineered to improve catalytic efficiency and enantioselectivity in asymmetric Henry reactions. nih.gov Given that HNLs can process a broad range of aromatic aldehydes, their application to the electron-deficient pentafluorobenzaldehyde is a highly viable strategy for producing enantioenriched this compound.

Table 2: Performance of Hydroxynitrile Lyases in Asymmetric Henry Reactions

Enzyme SourceAldehyde SubstrateProductYieldEnantiomeric Excess (ee)
Granulicella tundricola (GtHNL-3V) mdpi.comBenzaldehyde(R)-2-nitro-1-phenylethanol82%>99%
Hevea brasiliensis (HbHNL) researchgate.net4-Nitrobenzaldehyde(S)-2-nitro-1-(4-nitrophenyl)ethanol57%64%
Hevea brasiliensis (HbHNL) researchgate.netVarious Aldehydes(S)-β-nitroalcohols13-43%64-99%
Arabidopsis thaliana (AtHNL) nih.govBenzaldehyde(S)-2-nitro-1-phenylethanolHighUp to >99%

Cooperative and Synergistic Catalysis (Organo- and Transition Metal Co-Catalysis)

Cooperative and synergistic catalysis represents a sophisticated strategy where two distinct catalysts work in concert to promote a single transformation with high efficiency and selectivity. uwindsor.ca In the context of the asymmetric Henry reaction, this often involves the combination of a chiral organocatalyst and an achiral transition metal complex. chim.itmdpi.com This dual-catalysis approach allows for the simultaneous activation of both the nucleophile (nitromethane) and the electrophile (aldehyde), a task that is challenging for a single catalyst to achieve. uwindsor.ca

A common catalytic system for the asymmetric Henry reaction employs a chiral ligand, such as a bis(oxazoline) or an aminopinane derivative, complexed with a transition metal salt, typically a copper(II) salt like Cu(OAc)₂. uwindsor.camdpi.com The mechanism involves the copper complex acting as a Lewis acid to coordinate with the aldehyde's carbonyl group. This coordination enhances the aldehyde's electrophilicity and fixes its conformation within a chiral environment. Concurrently, a base, which can be part of the chiral ligand or added separately (e.g., DIPEA), deprotonates the nitromethane to generate the nucleophilic nitronate anion. The subsequent C-C bond formation occurs within this organized, chiral transition state, leading to high levels of enantioselectivity.

This cooperative strategy has been successfully applied to a variety of aromatic and aliphatic aldehydes. mdpi.comresearchgate.net The combination of a chiral amine organocatalyst and a transition metal is a versatile approach, as the amine can activate substrates through enamine or iminium ion formation, while being compatible with many metal catalysts. chim.it For the synthesis of this compound, a system comprising a chiral ligand, a copper(II) salt, and a suitable base would be expected to effectively catalyze the reaction between pentafluorobenzaldehyde and nitromethane, affording the product with high enantiomeric purity. The electron-withdrawing nature of the pentafluorophenyl ring makes the aldehyde particularly well-suited for activation by the Lewis acidic metal center.

Table 3: Examples of Cooperative Catalytic Systems for the Asymmetric Henry Reaction

Chiral Ligand/OrganocatalystMetal SaltBaseAldehyde SubstrateYieldEnantiomeric Excess (ee)
Aminopinane-imidazole derivative mdpi.comCu(OAc)₂·H₂ODIPEABenzaldehydeLow76%
Bis(oxazoline) derivative uwindsor.caCu(OAc)₂N/ABenzaldehydeHighHigh
Cinchona alkaloid derivative mdpi.comNone (Organocatalyst)N/AAromatic AldehydesGoodGood
(R,R)-1,2-Diaminocyclohexane derivative researchgate.netCu(OAc)₂DIPEA3-Phenylpropanal99%>99% (S)

Advanced Applications in Organic Synthesis and Material Science

2-Nitro-1-(pentafluorophenyl)ethanol as a Chiral Building Block for Complex Molecules

Chiral building blocks are fundamental in the stereoselective synthesis of complex organic molecules, particularly in the pharmaceutical industry where the chirality of a drug can determine its efficacy and safety. mdpi.comfrontiersin.org Nitro compounds are recognized as exceptionally versatile intermediates due to the nitro group's diverse reactivity and its capacity to be transformed into a wide array of other functional groups, most notably amines. frontiersin.orgresearchgate.net

This compound is a highly functionalized chiral synthon. The presence of the nitro and hydroxyl groups on adjacent carbons, coupled with the inherent chirality and the unique electronic properties of the pentafluorophenyl ring, provides multiple reaction sites for constructing stereochemically complex structures. The reduction of the nitro group yields a vicinal amino alcohol, a privileged scaffold found in numerous biologically active compounds and chiral ligands. researchgate.net The pentafluorophenyl group not only imparts specific physical properties like increased lipophilicity and metabolic stability but can also participate in nucleophilic aromatic substitution reactions.

Table 1: Synthetic Potential of this compound's Structural Features

Structural FeatureSynthetic PotentialResulting Functionality/Application
Nitro Group ReductionPrimary Amine (forms amino alcohols)
DenitrationCarbon-Carbon bond formation
Nef ReactionKetone formation
Hydroxyl Group O-Alkylation / O-AcylationEthers, Esters
OxidationKetone
SubstitutionHalides, Azides, etc.
Chiral Center StereocontrolEnantiomerically pure complex molecules
Pentafluorophenyl Ring Nucleophilic Aromatic SubstitutionDerivatized aromatic rings
Modify Lipophilicity/Metabolic StabilityEnhanced drug properties

Precursor for Nitrogen-Containing Heterocycles

Nitrogen-containing heterocycles are core structures in a vast number of pharmaceuticals and agrochemicals. nih.goveurekaselect.com The synthesis of these ring systems is a major focus of medicinal chemistry. Nitroalkanes and their derivatives, such as β-nitrostyrenes, are valuable starting materials for constructing N-heterocycles through cascade reactions, cycloadditions, and other annulation strategies. eurekaselect.comresearchgate.net

This compound serves as a potent precursor for various nitrogen-containing heterocyclic systems. The key initial step is typically the reduction of the nitro group to a primary amine, yielding 2-amino-1-(pentafluorophenyl)ethanol. This amino alcohol is a versatile intermediate that can undergo cyclization reactions with various reagents to form different heterocyclic rings. For example, reaction with aldehydes or ketones can lead to the formation of oxazolidine (B1195125) rings. Further transformations, such as intramolecular cyclization following the modification of the hydroxyl group, can pave the way for the synthesis of more complex heterocyclic architectures.

Table 2: Potential Heterocyclic Systems Derived from this compound

Heterocycle ClassGeneral Synthetic StrategyKey Reagents
Oxazolines Cyclization of the derived amino alcoholAldehydes, Ketones, Carboxylic acid derivatives
Pyrrolidines Reductive amination followed by cyclizationDicarbonyl compounds
Piperazines Dimerization/cyclization of the derived aminoethyl amine-
Morpholines Intramolecular cyclization after ether linkage formationDihaloalkanes

Role in the Synthesis of Fluorinated Fine Chemicals and Pharmaceuticals

The incorporation of fluorine atoms into organic molecules is a widely used strategy in modern drug discovery to enhance metabolic stability, bioavailability, and binding affinity. mdpi.comthe-innovation.org Consequently, there is high demand for fluorinated building blocks for the synthesis of fine chemicals and active pharmaceutical ingredients (APIs). nih.gov Nitro compounds are established precursors in the synthesis of important drugs, including the antibiotic chloramphenicol (B1208) and the antitubercular agent PA-824, where the nitro group is either part of the final structure or a synthetic intermediate. mdpi.comnih.gov

Table 3: Examples of Fluorinated Pharmaceuticals and Relevant Building Blocks

PharmaceuticalTherapeutic ClassKey Fluorinated Moiety/Building BlockRelevance of this compound
Sitagliptin AntidiabeticTrifluoromethyl-substituted heterocyclePrecursor to chiral fluorinated amines
Fluoxetine AntidepressantTrifluoromethylphenyl groupDemonstrates the value of fluorinated aromatic rings
Bicalutamide AntiandrogenFluorophenyl groupSource of chiral fluorinated scaffolds
Voriconazole AntifungalDifluorophenyl and fluoropyrimidine groupsPrecursor to complex poly-fluorinated structures

Derivatization to Amino Alcohols and Diamines for Chiral Ligands and Organocatalysts

Chiral 1,2-amino alcohols are one of the most important classes of compounds used in asymmetric synthesis. diva-portal.orgnih.gov They function as highly effective chiral ligands in metal-catalyzed reactions and as standalone organocatalysts. nih.govresearchgate.net Their utility stems from their ability to form stable chelate complexes with metals and to activate substrates through hydrogen bonding and the formation of chiral intermediates.

A straightforward and high-yielding reduction of the nitro group in this compound provides direct access to the corresponding chiral 1,2-amino alcohol, 2-amino-1-(pentafluorophenyl)ethanol. This derivative is a prime candidate for use as a chiral ligand or organocatalyst. The presence of the sterically demanding and electron-withdrawing pentafluorophenyl group can significantly influence the stereochemical outcome of catalyzed reactions.

Furthermore, the resulting amino alcohol can be derivatized to expand its catalytic applications. For example, conversion of the hydroxyl group into a second amino function would yield a chiral 1,2-diamine, another privileged class of ligand known for its effectiveness in a wide range of asymmetric transformations, including hydrogenations and C-C bond-forming reactions.

Table 4: Applications of Chiral Amino Alcohols and Diamines in Asymmetric Catalysis

Asymmetric ReactionCatalyst TypeTypical SubstratesGeneral Outcome
Aldol (B89426) Reaction Prolinol-derived OrganocatalystAldehydes, KetonesHigh enantioselectivity (ee) and diastereoselectivity (dr)
Michael Addition Amino alcohol Organocatalystβ-Keto esters, NitroalkenesHigh yield and ee nih.gov
Diels-Alder Reaction Amino alcohol-based OrganocatalystDihydropyridines, AcroleinGood yield and stereoselectivity researchgate.net
Asymmetric Transfer Hydrogenation Diamine-Metal ComplexKetones, IminesExcellent yield and high ee
Diethylzinc Addition Amino alcohol LigandAldehydesHigh enantioselectivity mdpi.com

Q & A

Q. What are the primary synthetic routes for 2-nitro-1-(pentafluorophenyl)ethanol, and how do reaction conditions influence yield?

Answer: The compound can be synthesized via nitro-aldol (Henry) reactions, leveraging the reactivity of nitro groups with carbonyl-containing substrates. For example:

  • Method A : Reaction of pentafluorophenylacetaldehyde with nitroethane under basic conditions (e.g., aqueous NaOH) .
  • Method B : DNA-catalyzed Henry reactions, which offer enantioselectivity advantages. DNA strands act as chiral scaffolds, with reported yields up to 78% for analogous nitro-alcohols .

Q. Key Variables :

  • Solvent polarity : Polar aprotic solvents (e.g., DMF) enhance nitro group reactivity.
  • Catalyst : Metal-free organocatalysts or DNA-based systems reduce side reactions.
  • Temperature : Reactions typically proceed at 25–40°C to avoid nitro group decomposition.

Q. How can researchers characterize this compound using spectroscopic and crystallographic techniques?

Answer:

  • NMR : The pentafluorophenyl group shows distinct ¹⁹F NMR signals (δ = -145 to -165 ppm). ¹H NMR reveals splitting patterns for the ethanol moiety (e.g., δ = 4.5–5.5 ppm for hydroxyl-bearing carbons) .
  • HRMS : Exact mass analysis confirms molecular formula (e.g., C₈H₅F₅NO₃ requires m/z 270.0132) .
  • X-ray crystallography : SHELX programs refine crystal structures, resolving stereochemistry and hydrogen-bonding networks .

Safety Note : Handle with nitrile gloves and fume hoods due to unstudied toxicological hazards .

Advanced Research Questions

Q. What computational methods elucidate the electronic effects of the pentafluorophenyl and nitro groups on reactivity?

Answer:

  • Density Functional Theory (DFT) : Calculate frontier molecular orbitals (FMOs) to predict nucleophilic/electrophilic sites. The electron-withdrawing pentafluorophenyl group stabilizes negative charges, while the nitro group enhances electrophilicity at the β-carbon .
  • Molecular Dynamics (MD) : Simulate solvent interactions to optimize reaction media (e.g., ethanol vs. acetonitrile) .

Case Study :
DFT analysis of 2-nitro-1-(4-nitrophenyl)ethanol (analog) showed a 0.35 eV reduction in LUMO energy compared to non-fluorinated derivatives, correlating with higher electrophilicity .

Q. How do substituent modifications impact catalytic applications in oxidation reactions?

Answer: The pentafluorophenyl group enhances stability in oxidative environments. Example applications:

  • Catalytic Oxidation : Cobalt porphyrins with pentafluorophenyl substituents show 4× higher turnover numbers (TONs) in cyclohexane oxidation due to electron-deficient metal centers .
  • Mechanistic Insight : Fluorine substituents reduce electron density at the metal center, favoring radical pathways over electrophilic oxidation .

Q. Experimental Design :

  • Compare TONs for fluorinated vs. non-fluorinated catalysts under identical O₂ pressure (1–5 bar).
  • Monitor byproducts via GC-MS to assess selectivity.

Q. What strategies resolve contradictions in reported biological activity data for nitro-aromatic alcohols?

Answer:

  • Structure-Activity Relationship (SAR) : Systematically vary substituents (e.g., nitro position, fluorine count) and test against microbial models (e.g., E. coli).
  • Meta-Analysis : Cross-reference toxicity data from analogs (e.g., 2-nitroethanol’s methane inhibition vs. 2-fluoroethanol’s metabolic interference) .

Case Study :
Nitro-alcohols with para-substituted fluorine exhibited 30% higher antibacterial activity than ortho-substituted derivatives, likely due to improved membrane permeability .

Q. How can biocatalytic approaches improve the sustainability of synthesizing this compound?

Answer:

  • Enzyme Screening : Lipases (e.g., Candida antarctica Lipase B) catalyze enantioselective Henry reactions in aqueous media, reducing solvent waste .
  • Solvent Engineering : Use ionic liquids (e.g., [BMIM][BF₄]) to stabilize enzymes and enhance yields (reported 85% conversion for similar substrates) .

Q. What advanced spectroscopic techniques validate hydrogen-bonding networks in crystalline forms?

Answer:

  • Solid-State NMR : ¹³C CP/MAS NMR identifies hydrogen-bond donor-acceptor pairs (e.g., hydroxyl → nitro O).
  • IR Microspectroscopy : Resolves OH stretching vibrations (3400–3200 cm⁻¹) and nitro symmetric/asymmetric stretches (1550–1350 cm⁻¹) .

Q. Crystallographic Workflow :

Grow single crystals via slow evaporation (solvent: ethanol/water 1:1).

Collect diffraction data (λ = 0.71073 Å, T = 100 K).

Refine with SHELXL, prioritizing restraints for disordered fluorine atoms .

Q. How do solvent isotope effects (SIEs) influence reaction kinetics in deuterated media?

Answer:

  • Kinetic Isotope Effect (KIE) : D₂O slows proton transfer in Henry reactions (kH/kD ≈ 2.5 for analogous nitro-alcohols) .
  • Deuterium Labeling : Track H/D exchange at the hydroxyl group via ¹H NMR to infer rate-limiting steps.

Q. Experimental Protocol :

  • Conduct parallel reactions in H₂O and D₂O.
  • Quench aliquots at intervals and analyze by LC-MS.

Methodological Recommendations

  • Synthesis : Prioritize DNA-catalyzed Henry reactions for enantioselectivity .
  • Characterization : Combine ¹⁹F NMR and HRMS for structural validation .
  • Computational Modeling : Use Gaussian 16 with M06-2X/cc-pVDZ for accurate FMO analysis .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.